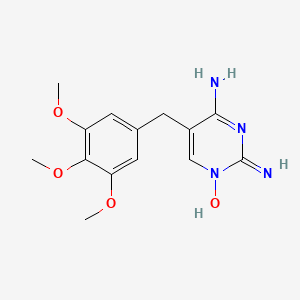

Trimethoprim N-oxide

Description

Properties

IUPAC Name |

1-hydroxy-2-imino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4/c1-20-10-5-8(6-11(21-2)12(10)22-3)4-9-7-18(19)14(16)17-13(9)15/h5-7,19H,4H2,1-3H3,(H3,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYZHNKZSZREPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CN(C(=N)N=C2N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27653-68-5 | |

| Record name | Trimethoprim 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027653685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIMETHOPRIM 1-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CFX36LL429 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Trimethoprim N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethoprim, a potent inhibitor of dihydrofolate reductase, is a widely utilized bacteriostatic antibiotic. Its metabolism in vivo leads to the formation of various derivatives, including the N-oxide metabolites, primarily Trimethoprim 1-N-oxide and Trimethoprim 3-N-oxide. These metabolites are of significant interest in drug development and toxicology studies. This technical guide provides a comprehensive overview of the chemical synthesis and detailed characterization of Trimethoprim N-oxide. It includes two robust synthesis protocols, thorough characterization methodologies, and quantitative data presented in a clear, tabular format. Furthermore, this guide incorporates detailed experimental workflows and logical relationships visualized through Graphviz diagrams to facilitate a deeper understanding of the processes involved.

Introduction

Trimethoprim (TMP), chemically known as 5-(3,4,5-trimethoxybenzyl)pyrimidine-2,4-diamine, exerts its antimicrobial action by selectively inhibiting bacterial dihydrofolate reductase, an essential enzyme in the folic acid pathway. The metabolic fate of Trimethoprim in humans and other species involves several biotransformations, with N-oxidation of the pyrimidine (B1678525) ring being a notable pathway, predominantly mediated by cytochrome P450 enzymes, particularly CYP1A2.[1] This process yields two primary isomers: Trimethoprim 1-N-oxide and Trimethoprim 3-N-oxide.

The synthesis and characterization of these metabolites are crucial for a variety of research applications, including:

-

Pharmacokinetic and Drug Metabolism Studies: Understanding the formation, distribution, and elimination of metabolites is fundamental to assessing the overall pharmacological profile of a drug.

-

Toxicology and Safety Assessment: Evaluating the potential biological activities and toxicities of metabolites is a critical aspect of drug safety evaluation.

-

Reference Standard Development: Pure, well-characterized metabolites are essential as analytical reference standards for their quantification in biological matrices.

This guide presents detailed methodologies for the chemical synthesis of this compound and its subsequent characterization using modern analytical techniques.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the direct oxidation of Trimethoprim. Two reliable methods are presented here: one employing meta-chloroperoxybenzoic acid (m-CPBA) and another utilizing a catalytic system of sodium tungstate (B81510) and hydrogen peroxide.

Experimental Protocol 1: Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

This method utilizes the strong oxidizing properties of m-CPBA to introduce an oxygen atom to one of the nitrogen atoms of the pyrimidine ring.

Materials:

-

Trimethoprim

-

meta-Chloroperoxybenzoic acid (m-CPBA, commercial grade, typically <77%)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Acetonitrile (B52724), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) (EtOAc)

-

Methanol (B129727) (MeOH)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Trimethoprim (1.0 equivalent) in anhydrous dichloromethane (DCM) or acetonitrile.

-

Addition of Oxidant: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of m-CPBA (1.1 to 1.5 equivalents) in DCM dropwise over 30 minutes. The slight excess of m-CPBA ensures complete conversion of the starting material.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., DCM:MeOH 9:1 v/v). The formation of the more polar N-oxide product will be indicated by a lower Rf value compared to the starting Trimethoprim.

-

Work-up:

-

Upon completion of the reaction, cool the mixture to 0 °C to precipitate the byproduct, m-chlorobenzoic acid.

-

Add a 10% aqueous solution of sodium sulfite (B76179) (Na₂SO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃) to quench the excess peroxide. Stir for 30 minutes.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove acidic byproducts) and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% DCM and gradually increasing the polarity with methanol (e.g., 0-10% MeOH in DCM), can be employed to separate the this compound isomers from any unreacted starting material and other impurities.

Experimental Protocol 2: Oxidation with Sodium Tungstate and Hydrogen Peroxide

This method offers a greener alternative to peroxyacid oxidations, using hydrogen peroxide as the oxidant and a catalytic amount of sodium tungstate.

Materials:

-

Trimethoprim

-

Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

-

Methanol (MeOH)

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Trimethoprim (1.0 equivalent) in methanol.

-

Catalyst Addition: Add a catalytic amount of sodium tungstate dihydrate (e.g., 0.05-0.1 equivalents) to the solution.

-

Addition of Oxidant: To the stirred solution, add 30% aqueous hydrogen peroxide (2.0-3.0 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC.

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

To decompose the excess hydrogen peroxide, add a small amount of manganese dioxide (MnO₂) or a solution of sodium sulfite until gas evolution ceases.

-

Filter the mixture to remove the catalyst and any solids.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel as described in Protocol 1.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

HPLC is used to assess the purity of the synthesized compound and to separate the 1-N-oxide and 3-N-oxide isomers. LC-MS provides molecular weight confirmation and fragmentation data for structural elucidation.

Experimental Protocol:

-

Chromatographic System: A standard HPLC or UPLC system equipped with a UV detector and coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 280 nm) and mass spectrometry in positive electrospray ionization (ESI+) mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of this compound. The chemical shifts of the protons and carbons in the pyrimidine ring will be significantly affected by the N-oxidation.

Experimental Protocol:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).

-

Data Acquisition: Standard pulse sequences for ¹H and ¹³C{¹H} NMR. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed for unambiguous assignment of signals.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the synthesized this compound.

Experimental Protocol:

-

Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Data Analysis: The measured mass of the protonated molecule [M+H]⁺ is compared with the calculated theoretical mass.

Data Presentation

The following tables summarize the key quantitative data for the characterization of Trimethoprim and its N-oxide metabolites.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Trimethoprim | C₁₄H₁₈N₄O₃ | 290.32 |

| This compound | C₁₄H₁₈N₄O₄ | 306.32 |

Table 2: UPLC-MS/MS Parameters for this compound Isomers [1]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Trimethoprim 1-N-oxide | 307.1 | 290.1 |

| Trimethoprim 3-N-oxide | 307.1 | 246.1 |

Table 3: ¹H NMR Chemical Shifts (δ, ppm) for Trimethoprim (in DMSO-d₆)

| Proton | Chemical Shift (ppm) | Multiplicity | Integration |

| Ar-H | 6.56 | s | 2H |

| Pyrimidine-H | 7.53 | s | 1H |

| -OCH₃ (p) | 3.73 | s | 6H |

| -OCH₃ (m) | 3.62 | s | 3H |

| -CH₂- | 3.53 | s | 2H |

| -NH₂ | 6.14 | br s | 2H |

| -NH₂ | 5.76 | br s | 2H |

Note: The chemical shifts for this compound isomers will differ, particularly for the protons on the pyrimidine ring, due to the electronic effects of the N-oxide group. Specific literature data for the individual isomers is scarce.

Table 4: ¹³C NMR Chemical Shifts (δ, ppm) for Trimethoprim (in DMSO-d₆)

| Carbon | Chemical Shift (ppm) |

| C=O | Not Applicable |

| C (aromatic) | 162.3, 158.3, 152.6, 135.9, 107.8, 104.3 |

| C (pyrimidine) | 162.3, 158.3, 107.8 |

| -OCH₃ (p) | 60.1 |

| -OCH₃ (m) | 55.7 |

| -CH₂- | 32.4 |

Note: Similar to the ¹H NMR data, the ¹³C chemical shifts of the pyrimidine ring carbons in the N-oxide isomers are expected to show significant changes.

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Caption: Synthesis workflow for this compound.

Caption: Analytical workflow for characterization.

Biological Signaling Pathways

The primary biological pathway associated with this compound is its formation from the parent drug, Trimethoprim. This metabolic conversion is a Phase I drug metabolism reaction catalyzed by cytochrome P450 enzymes.

Caption: Metabolic pathway of Trimethoprim N-oxidation.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The presented protocols, data, and workflows are intended to serve as a valuable resource for researchers in drug metabolism, medicinal chemistry, and analytical sciences. The successful synthesis and purification of this compound isomers will enable further investigations into their pharmacological and toxicological profiles, contributing to a more comprehensive understanding of the disposition of Trimethoprim.

References

Physicochemical Properties of Trimethoprim N-oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Trimethoprim (B1683648) N-oxide, a primary metabolite of the synthetic antibiotic Trimethoprim. Understanding these properties is crucial for researchers and professionals involved in drug development, as they significantly influence a molecule's behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key related pathways and workflows.

Core Physicochemical Properties

Trimethoprim can be metabolized to form two main N-oxide metabolites: Trimethoprim 1-N-oxide and Trimethoprim 3-N-oxide. While data for these specific metabolites is limited in publicly available literature, the following table summarizes the known and predicted information. For context, the properties of the parent drug, Trimethoprim, are also included.

| Property | Trimethoprim 1-N-oxide | Trimethoprim 3-N-oxide | Trimethoprim (Parent Drug) |

| Molecular Formula | C₁₄H₁₈N₄O₄[1] | C₁₄H₁₈N₄O₄[1] | C₁₄H₁₈N₄O₃[2] |

| Molecular Weight | 306.32 g/mol | 306.32 g/mol [1] | 290.32 g/mol [2] |

| pKa | Data not available | 4.85 ± 0.50 (Predicted)[1] | ~7.3[3] |

| Melting Point | Data not available | Data not available | 199-203 °C[2][4] |

| logP | Data not available | Data not available | Data not available |

| Aqueous Solubility | Data not available | Data not available | Sparingly soluble (<0.1 g/100 mL at 24 °C)[4][5] |

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of pharmaceutical compounds like Trimethoprim N-oxide.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration, a highly accurate and widely used method.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the analyte (this compound) of known concentration (e.g., 1 mM) in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

-

Prepare standardized titrant solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

-

Titration Procedure:

-

Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

-

Place a known volume of the analyte solution into a thermostated titration vessel.

-

Add the background electrolyte solution.

-

If the analyte is a base, titrate with the standardized strong acid. If it is an acid, titrate with the standardized strong base.

-

Add the titrant in small, precise increments and record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point. For polyprotic substances, multiple inflection points and corresponding pKa values may be observed.

-

Determination of Aqueous Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Methodology:

-

Sample Preparation:

-

Add an excess amount of the solid compound (this compound) to a known volume of the desired aqueous medium (e.g., purified water, buffer of specific pH) in a sealed container (e.g., glass vial).

-

-

Equilibration:

-

Agitate the container at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid. A shaker or magnetic stirrer can be used for agitation.

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

Separate the saturated solution from the excess solid by centrifugation or filtration. Ensure the chosen filter does not adsorb the compound.

-

-

Quantification:

-

Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Prepare a calibration curve with standard solutions of known concentrations to accurately determine the solubility.

-

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by the shake-flask method.

Methodology:

-

Preparation of Phases:

-

Pre-saturate n-octanol with water and water (or a suitable buffer, typically pH 7.4) with n-octanol by shaking them together for at least 24 hours, followed by separation.

-

-

Partitioning:

-

Dissolve a known amount of the compound (this compound) in one of the pre-saturated phases.

-

Add a known volume of the second pre-saturated phase to a sealed container.

-

Add a small, precise volume of the compound solution to the biphasic system.

-

Agitate the container for a sufficient time to allow for partitioning equilibrium to be reached.

-

-

Phase Separation and Quantification:

-

Separate the two phases by centrifugation.

-

Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

logP is the base-10 logarithm of the partition coefficient.

-

Spectral Analysis

a. UV-Visible Spectrophotometry

-

Instrument and Sample Preparation:

-

Use a calibrated UV-Visible spectrophotometer.

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol, ethanol, or water). The solvent should be transparent in the wavelength range of interest.

-

Prepare a series of dilutions from the stock solution to create standards of varying concentrations.

-

-

Measurement:

-

Record the absorbance spectrum of the sample solutions against a solvent blank over a specific wavelength range (e.g., 200-400 nm).

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

-

Analysis:

-

A plot of absorbance versus concentration at λmax should yield a linear relationship according to the Beer-Lambert law, which can be used for quantitative analysis.

-

b. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

For solid samples, the compound can be analyzed as a KBr pellet, a nujol mull, or directly using an Attenuated Total Reflectance (ATR) accessory.

-

-

Measurement:

-

Obtain a background spectrum of the empty sample holder or ATR crystal.

-

Place the sample in the instrument and record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Analysis:

-

The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule, providing a molecular fingerprint.

-

c. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O).

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

-

Measurement:

-

Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

-

Analysis:

-

The chemical shifts, integration, and coupling patterns of the signals in the spectra provide detailed information about the molecular structure of the compound.

-

Visualizations

Metabolic Pathway of Trimethoprim to N-oxides

Experimental Workflow for Solubility Determination

Logical Degradation Pathway of this compound

Based on the known degradation pathways of the parent drug, Trimethoprim, which involve hydroxylation, oxidation, and demethylation, a logical relationship for the potential degradation of this compound can be proposed.[6][7][8]

References

- 1. Page loading... [wap.guidechem.com]

- 2. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trimethoprim | Basicmedical Key [basicmedicalkey.com]

- 4. Trimethoprim CAS#: 738-70-5 [m.chemicalbook.com]

- 5. Trimethoprim | 738-70-5 [chemicalbook.com]

- 6. Degradation of trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. "Degradation of trimethoprim (antibiotic) using uv-activated persulfate" by Hanna Shaira Y. Santillan [animorepository.dlsu.edu.ph]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Metabolic N-Oxidation of Trimethoprim

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways leading to the formation of N-oxide metabolites of the antibacterial agent trimethoprim (B1683648). The document details the enzymatic processes, quantitative kinetic data, and experimental protocols relevant to the study of these metabolic routes. This information is critical for understanding the drug's disposition, potential for drug-drug interactions, and the development of new therapeutic agents.

Introduction to Trimethoprim Metabolism

Trimethoprim (TMP) is an inhibitor of dihydrofolate reductase, an essential enzyme in the folic acid pathway of bacteria. While a significant portion of trimethoprim is excreted unchanged in the urine, approximately 10-20% undergoes metabolism, primarily in the liver.[1][2] The main metabolic pathways include O-demethylation, α-hydroxylation, and N-oxidation.[1][2][3] This guide focuses specifically on the N-oxidation pathways, which lead to the formation of two major metabolites: trimethoprim-1-N-oxide and trimethoprim-3-N-oxide.[1][2][3]

Core Metabolic Pathways of Trimethoprim N-Oxidation

The N-oxidation of trimethoprim occurs at two distinct nitrogen atoms within the pyrimidine (B1678525) ring, resulting in the formation of trimethoprim-1-N-oxide and trimethoprim-3-N-oxide. In vitro studies utilizing human liver microsomes (HLMs) have identified the primary cytochrome P450 (CYP) enzymes responsible for these transformations.

-

Trimethoprim-1-N-oxide formation is predominantly catalyzed by CYP3A4 .

-

Trimethoprim-3-N-oxide formation is primarily mediated by CYP1A2 .[4]

While the role of flavin-containing monooxygenases (FMOs) in the N-oxidation of many xenobiotics is well-established, their specific contribution to trimethoprim N-oxidation is less clear and appears to be minor compared to the well-defined roles of CYP1A2 and CYP3A4.

Below is a diagram illustrating the primary metabolic pathways for the N-oxidation of trimethoprim.

Quantitative Analysis of Trimethoprim N-Oxidation

The kinetics of trimethoprim N-oxide formation have been characterized in human liver microsomes. The following table summarizes the available Michaelis-Menten kinetic parameters for these reactions. It is important to note that the Km values are significantly higher than the typical therapeutic concentrations of trimethoprim (around 50 µM), suggesting that these metabolic pathways are not easily saturated under normal dosing regimens.[4]

| Metabolite | Enzyme | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint, Vmax/Km) (µL/min/mg protein) |

| Trimethoprim-1-N-oxide | CYP3A4 | 880 ± 150 | 230 ± 20 | 0.26 |

| Trimethoprim-3-N-oxide | CYP1A2 | 640 ± 110 | 90 ± 10 | 0.14 |

Table 1: Kinetic Parameters for Trimethoprim N-Oxidation in Human Liver Microsomes (Data is representative and compiled from literature[4])

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the N-oxidation of trimethoprim.

In Vitro Metabolism of Trimethoprim using Human Liver Microsomes

This protocol describes a typical incubation for determining the formation of trimethoprim N-oxides in a microsomal system.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Trimethoprim

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Acetonitrile (B52724) (ice-cold)

-

Internal standard (e.g., trimethoprim-d9)

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

Centrifuge

Procedure:

-

Prepare a stock solution of trimethoprim in a suitable solvent (e.g., methanol (B129727) or DMSO) and dilute to the desired final concentrations in potassium phosphate buffer.

-

In a microcentrifuge tube, pre-incubate a mixture of HLMs (final concentration, e.g., 0.5 mg/mL) and trimethoprim at various concentrations in potassium phosphate buffer for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200 µL.

-

Incubate for a specified time (e.g., 30-60 minutes) at 37°C with gentle shaking.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Vortex the samples vigorously to precipitate the proteins.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis of Trimethoprim and its N-Oxide Metabolites

This section outlines a typical method for the separation and quantification of trimethoprim and its N-oxide metabolites.

Instrumentation:

-

Waters ACQUITY UPLC system or equivalent

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: Reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for trimethoprim and its N-oxide metabolites, as well as the internal standard.

-

Trimethoprim: m/z 291.1 → 230.1

-

Trimethoprim-1-N-oxide: m/z 307.1 → 290.1

-

Trimethoprim-3-N-oxide: m/z 307.1 → 290.1

-

Trimethoprim-d9 (Internal Standard): m/z 300.2 → 230.1

-

-

Source Parameters: Capillary voltage, source temperature, desolvation gas flow, and cone voltage should be optimized for maximum sensitivity.

CYP Inhibition Studies

To confirm the involvement of specific CYP isoforms, chemical inhibition studies are performed.

Procedure:

-

Follow the in vitro metabolism protocol described in section 4.1.

-

Prior to initiating the reaction with NADPH, add a selective chemical inhibitor for the CYP of interest to the pre-incubation mixture.

-

CYP3A4 inhibitor: Ketoconazole (final concentration, e.g., 1 µM)

-

CYP1A2 inhibitor: Furafylline (final concentration, e.g., 10 µM)

-

-

A control incubation without the inhibitor should be run in parallel.

-

Compare the rate of N-oxide formation in the presence and absence of the inhibitor to determine the extent of inhibition.

Below is a diagram representing a typical experimental workflow for identifying the enzymes responsible for trimethoprim N-oxidation.

In Vivo Relevance and Species Differences

In humans, a significant portion of orally administered trimethoprim is excreted unchanged in the urine (50-60% within 24 hours).[2] The N-oxide metabolites, along with other metabolic products, account for the remainder. The relative abundance of the 1-N-oxide and 3-N-oxide metabolites in human urine has been reported.[5]

Metabolic pathways can vary significantly between species. For instance, studies in pigs have also identified N-oxide metabolites, suggesting a similar pathway to humans.[6] However, the relative contribution of different enzymes and the overall clearance rates can differ, which is an important consideration in preclinical drug development.

Conclusion

The N-oxidation of trimethoprim to trimethoprim-1-N-oxide and trimethoprim-3-N-oxide is a notable metabolic pathway mediated primarily by CYP3A4 and CYP1A2, respectively. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate these pathways further. A thorough understanding of trimethoprim's metabolism is essential for predicting its pharmacokinetic profile, assessing the risk of drug-drug interactions, and ensuring its safe and effective use.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. aapharma.ca [aapharma.ca]

- 3. DailyMed - SULFAMETHOXAZOLE AND TRIMETHOPRIM tablet [dailymed.nlm.nih.gov]

- 4. In Vitro Hepatic Oxidative Biotransformation of Trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Pharmacokinetics and metabolism of trimethoprim in neonatal and young pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Bioavailability of Trimethoprim N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim (B1683648) (TMP), a synthetic antibacterial agent, is widely used in clinical practice, often in combination with sulfamethoxazole. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion. A key aspect of trimethoprim's metabolism is its conversion to various metabolites, among which the N-oxide derivatives, specifically Trimethoprim 1-N-oxide and Trimethoprim 3-N-oxide, are of significant interest. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of Trimethoprim N-oxide, drawing from available scientific literature.

While extensive data exists for the parent compound, trimethoprim, direct pharmacokinetic studies on administered this compound are limited. Therefore, this guide will focus on the formation of this compound as a metabolite of trimethoprim, its subsequent excretion, and the analytical methods employed for its detection and quantification.

Metabolism of Trimethoprim to N-oxide Derivatives

Trimethoprim undergoes hepatic metabolism, with approximately 10-20% of an administered dose being metabolized prior to excretion.[1][2] The primary metabolites include the 1- and 3-N-oxides, as well as 3'- and 4'-hydroxy derivatives.[1][2][3] The formation of the N-oxide metabolites is catalyzed by the cytochrome P450 (CYP) enzyme system. In vitro studies using human liver microsomes have identified that CYP3A4 is the predominant enzyme responsible for the formation of Trimethoprim 1-N-oxide , while CYP1A2 is primarily involved in the formation of Trimethoprim 3-N-oxide .[4]

The metabolic pathway leading to the formation of Trimethoprim N-oxides is an important consideration in drug development, as factors influencing the activity of these CYP enzymes could potentially alter the metabolic profile of trimethoprim and, consequently, its efficacy and safety.

References

The Biological Inactivity of Trimethoprim N-Oxide Metabolites: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimethoprim (B1683648) (TMP) is a potent synthetic antibacterial agent that functions by inhibiting dihydrofolate reductase, a critical enzyme in the folic acid synthesis pathway of bacteria. While the metabolism of trimethoprim has been well-characterized, leading to the formation of several metabolites, the primary focus of antimicrobial activity studies has remained on the parent compound. This technical guide consolidates the available scientific information on the biological activity of the principal N-oxide metabolites of trimethoprim, Trimethoprim 1-N-oxide and Trimethoprim 3-N-oxide. The consistent finding across the scientific literature is that these metabolites are considered to be therapeutically inactive. Consequently, there is a notable absence of quantitative data regarding their antimicrobial efficacy. This guide will detail the metabolic pathways of trimethoprim, explain the general experimental protocols for antimicrobial susceptibility testing of the active parent drug, and provide visualizations of these processes.

Metabolism of Trimethoprim

Trimethoprim is primarily metabolized in the liver, with approximately 10-20% of an administered dose being biotransformed. The remainder is excreted unchanged in the urine. The principal metabolites of trimethoprim are the 1- and 3-oxides and the 3α- and 4α-hydroxy derivatives.[1][2] The formation of the N-oxide metabolites is a result of oxidation of the nitrogen atoms within the pyrimidine (B1678525) ring. Specifically, Trimethoprim 1-N-oxide formation is predominantly catalyzed by the cytochrome P450 enzyme CYP3A4, while Trimethoprim 3-N-oxide is mainly formed by CYP1A2 in human liver microsomes.[3] It is widely accepted that the unmetabolized, free form of trimethoprim is the therapeutically active agent.[1][2]

The metabolic conversion of trimethoprim to its N-oxide derivatives represents a pathway of inactivation. This is a common phenomenon in drug metabolism, where the resulting metabolites exhibit significantly reduced or no pharmacological activity compared to the parent compound.

Metabolic pathway of Trimethoprim.

Biological Activity of Trimethoprim N-Oxide Metabolites

A comprehensive review of the scientific literature reveals a lack of quantitative data on the antimicrobial activity of Trimethoprim 1-N-oxide and Trimethoprim 3-N-oxide. Studies that investigate the metabolism of trimethoprim consistently refer to the parent drug as the active form, implying that the metabolites are inactive. This lack of data strongly suggests that the N-oxide metabolites of trimethoprim do not possess clinically significant antibacterial properties. As such, they are not typically isolated and subjected to antimicrobial susceptibility testing.

Data Presentation:

Due to the established understanding that this compound metabolites are biologically inactive, there is no quantitative data available in the scientific literature to populate comparative tables of their antimicrobial activity (e.g., Minimum Inhibitory Concentrations - MICs).

Experimental Protocols for Antimicrobial Susceptibility Testing of Trimethoprim

While the N-oxide metabolites are considered inactive, it is crucial for researchers and drug development professionals to be familiar with the standard methodologies used to assess the antimicrobial activity of the parent compound, trimethoprim. The most common methods are broth microdilution and agar (B569324) dilution, which are used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent. It involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

References

Trimethoprim N-oxide: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethoprim, a widely utilized bacteriostatic antibiotic, undergoes extensive metabolism in vivo, leading to the formation of various derivatives. Among these, the N-oxide metabolites, specifically Trimethoprim 1-N-oxide and 3-N-oxide, are of significant interest due to their potential impact on the parent drug's efficacy and safety profile. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Trimethoprim N-oxides. It details the enzymatic pathways responsible for their formation, outlines experimental protocols for their synthesis and purification, and presents key quantitative data for researchers in drug metabolism and development.

Discovery and Metabolic Formation

The formation of Trimethoprim N-oxides is a key metabolic pathway for the parent drug. In human liver microsomes, these metabolites are primarily generated through the action of the cytochrome P450 (CYP) enzyme system.[1]

Specifically, two primary N-oxide metabolites have been identified:

-

Trimethoprim 1-N-oxide (1-NO-TMP): The formation of this metabolite is predominantly catalyzed by the CYP3A4 enzyme.[1]

-

Trimethoprim 3-N-oxide (3-NO-TMP): The formation of this isomer is mainly mediated by the CYP1A2 enzyme.[1]

The metabolic conversion of Trimethoprim to its N-oxides follows Michaelis-Menten kinetics, indicating a saturable enzymatic process.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the formation and analysis of Trimethoprim N-oxides.

Table 1: Michaelis-Menten Kinetic Parameters for Trimethoprim N-oxide Formation in Human Liver Microsomes

| Metabolite | Predominant CYP Enzyme | Km (µM) | Vmax (pmol/min/mg protein) |

| Trimethoprim 1-N-oxide | CYP3A4 | Data not explicitly stated in provided search results | Data not explicitly stated in provided search results |

| Trimethoprim 3-N-oxide | CYP1A2 | Data not explicitly stated in provided search results | Data not explicitly stated in provided search results |

Note: While the formation is stated to follow Michaelis-Menten kinetics, specific Km and Vmax values were not available in the provided search results.

Table 2: Analytical Methods for Trimethoprim and Metabolites

| Analytical Technique | Sample Matrix | Key Parameters |

| UPLC-MS/MS | Human Plasma | Protein precipitation with ice-cold methanol (B129727). Separation on a C18 column. Detection by triple quadrupole mass spectrometer in positive electrospray ionization mode. |

| HPLC | Serum, Peritoneal Dialysate | Solid-phase extraction. C18 reverse-phase column with a mobile phase of 0.01 M sodium acetate (B1210297) and acetonitrile (B52724). UV detection at 254 nm. |

| Differential Pulse Polarography | Urine | Allows for the determination of Trimethoprim and its N-oxide metabolites. |

Experimental Protocols

Chemical Synthesis of this compound

While a specific protocol for the synthesis of this compound was not found in the provided search results, a general method for the N-oxidation of heterocyclic amines using meta-chloroperoxybenzoic acid (m-CPBA) can be adapted.

Principle: m-CPBA is a common and effective oxidizing agent for the conversion of amines to N-oxides. The reaction is typically carried out in a chlorinated solvent.

Materials:

-

Trimethoprim

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, methanol)

Procedure:

-

Dissolve Trimethoprim in dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in DCM to the Trimethoprim solution with constant stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the excess m-CPBA by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in ethyl acetate) to isolate the this compound isomers.

-

Characterize the purified products by NMR and mass spectrometry.

In Vitro Metabolism and Isolation from Human Liver Microsomes

This protocol describes the generation of Trimethoprim N-oxides using human liver microsomes and their subsequent isolation.

Materials:

-

Trimethoprim

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Ice-cold acetonitrile

-

Centrifuge

-

Solid-phase extraction (SPE) cartridges (C18)

-

Methanol

-

Water

-

Preparative HPLC system with a C18 column

Procedure:

-

Incubation:

-

Prepare an incubation mixture containing human liver microsomes, Trimethoprim, and phosphate buffer in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

-

Reaction Quenching and Protein Precipitation:

-

Stop the reaction by adding two volumes of ice-cold acetonitrile.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

-

Solid-Phase Extraction (SPE) for Sample Clean-up:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant from the centrifugation step onto the SPE cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the metabolites with methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

-

Preparative HPLC for Isolation:

-

Reconstitute the dried extract in the HPLC mobile phase.

-

Inject the sample onto a preparative C18 HPLC column.

-

Use a suitable mobile phase gradient (e.g., water and acetonitrile with a small amount of formic acid) to separate the N-oxide metabolites from the parent drug and other metabolites.

-

Collect the fractions corresponding to the this compound peaks.

-

Confirm the identity and purity of the isolated fractions using analytical LC-MS/MS and NMR.

-

Analytical Quantification by UPLC-MS/MS

This protocol provides a method for the quantitative analysis of Trimethoprim N-oxides in a biological matrix such as plasma.

Materials:

-

Plasma samples

-

Internal standard (e.g., deuterated Trimethoprim)

-

Ice-cold methanol

-

UPLC system with a C18 column

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

To a small volume of plasma (e.g., 50 µL), add an internal standard solution.

-

Precipitate proteins by adding four volumes of ice-cold methanol.

-

Vortex and centrifuge to pellet the proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitute the residue in the initial mobile phase.

-

-

UPLC-MS/MS Analysis:

-

Inject the reconstituted sample into the UPLC-MS/MS system.

-

Perform chromatographic separation on a C18 column using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for Trimethoprim and its N-oxide metabolites.

-

Visualizations

Signaling Pathway

References

Spectroscopic Analysis of Trimethoprim N-Oxides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Trimethoprim (B1683648) N-oxides, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques. Trimethoprim, an antibiotic that inhibits dihydrofolate reductase, undergoes metabolism in the liver, leading to the formation of various metabolites, including the 1-N-oxide and 3-N-oxide derivatives.[1][2][3] Understanding the structural characteristics of these metabolites is crucial for drug metabolism studies, toxicology, and the development of new therapeutic agents.

Metabolic Formation of Trimethoprim N-Oxides

Trimethoprim is metabolized by cytochrome P450 (CYP) enzymes in the liver.[2][4] Specifically, Trimethoprim 1-N-oxide is predominantly formed by the CYP3A4 enzyme, while the formation of Trimethoprim 3-N-oxide is mainly catalyzed by CYP1A2.[2] These N-oxidation reactions represent a minor metabolic pathway for trimethoprim.[1]

Mass Spectrometry Analysis

Mass spectrometry is a key technique for identifying and quantifying Trimethoprim N-oxides. Electrospray ionization (ESI) is a commonly used method for generating ions of trimethoprim and its metabolites.

Key Molecular Weights:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| Trimethoprim | C₁₄H₁₈N₄O₃ | 290.32[3] |

| Trimethoprim N-oxide | C₁₄H₁₈N₄O₄ | 306.32[5][6] |

Fragmentation Pattern

In positive ion mode ESI-MS, both trimethoprim and its N-oxide derivatives will produce protonated parent ions, [M+H]⁺. For this compound, this would be at an m/z of 307.32. A characteristic fragmentation of N-oxides is the loss of an oxygen atom, resulting in a fragment ion [M+H-16]⁺.[7] This "deoxygenation" can be thermally induced in the MS source and is a diagnostic tool to differentiate N-oxides from hydroxylated metabolites.[7][8] Another common fragmentation pathway for N-oxides is the elimination of an OH radical.[9]

The fragmentation of the parent trimethoprim molecule typically involves the cleavage of the bond between the pyrimidine (B1678525) and trimethoxybenzyl rings.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. In Vitro Hepatic Oxidative Biotransformation of Trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DSpace [kuscholarworks.ku.edu]

- 5. clearsynth.com [clearsynth.com]

- 6. Trimethoprim N1-Oxide - CAS - 27653-68-5 | Axios Research [axios-research.com]

- 7. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

solubility profile of Trimethoprim N-oxide in various solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of Trimethoprim (B1683648) N-oxide. Due to the limited availability of direct experimental data for Trimethoprim N-oxide, this document leverages extensive data on the parent drug, Trimethoprim, as a baseline. It further elaborates on the anticipated effects of N-oxidation on the compound's solubility based on established physicochemical principles. Detailed experimental protocols for determining solubility are provided to enable researchers to generate specific data for this compound. This guide is intended to be a valuable resource for scientists and professionals involved in the research and development of Trimethoprim and its metabolites.

Introduction

Trimethoprim is a synthetic antibacterial agent that acts as a dihydrofolate reductase inhibitor. It is widely used, often in combination with sulfamethoxazole, for the treatment of various bacterial infections. The metabolism of Trimethoprim in the liver results in the formation of several metabolites, including this compound. Understanding the physicochemical properties of these metabolites, particularly their solubility, is crucial for comprehending their pharmacokinetic and pharmacodynamic profiles.

The N-oxidation of a drug molecule generally leads to an increase in polarity and hydrogen bonding capacity, which typically results in enhanced aqueous solubility.[1][2][3] This guide will explore the expected solubility profile of this compound in this context, providing a framework for its experimental determination.

Physicochemical Properties of Trimethoprim and this compound

A summary of the key physicochemical properties of Trimethoprim and its N-oxide metabolites is presented in Table 1. Notably, specific experimental solubility data for this compound is scarce in publicly available literature.

| Property | Trimethoprim | Trimethoprim 1-N-oxide | Trimethoprim 3-N-oxide | Reference(s) |

| Molecular Formula | C₁₄H₁₈N₄O₃ | C₁₄H₁₈N₄O₄ | C₁₄H₁₈N₄O₄ | [4][5][6] |

| Molecular Weight | 290.32 g/mol | 306.32 g/mol | 306.32 g/mol | [4][5][6] |

| pKa (Predicted) | 7.4 | Not Available | 4.85 ± 0.50 | [7] |

| LogP (Octanol-Water Partition Coefficient) | 0.91 | Not Available | Not Available | [4] |

| Aqueous Solubility | Very slightly soluble | Expected to be higher than Trimethoprim | Expected to be higher than Trimethoprim | [2][3][4] |

Table 1: Physicochemical Properties of Trimethoprim and its N-oxide Metabolites.

Solubility Profile of Trimethoprim (Parent Drug)

An extensive body of research is available on the solubility of Trimethoprim in a variety of solvents and conditions. This information serves as a critical baseline for estimating the solubility behavior of its N-oxide metabolite.

Aqueous Solubility

Trimethoprim is described as very slightly soluble in water.[4][8][9] Its aqueous solubility is significantly influenced by pH. As a weak base, the solubility of Trimethoprim increases in acidic conditions due to the formation of more soluble protonated species.[10]

| Solvent System | Temperature (°C) | Solubility | Reference(s) |

| Water | 25 | 0.4 g/L | [4] |

| Water (pH 8.54) | 32 | 500 mg/L | [10] |

| Hydrochloric Acid Solution (pH 5.5) | 32 | 15,500 mg/L | [10] |

Table 2: Aqueous Solubility of Trimethoprim.

Organic Solvent Solubility

Trimethoprim exhibits varying degrees of solubility in different organic solvents. Generally, it is more soluble in polar organic solvents.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference(s) |

| N,N-Dimethylacetamide (DMAC) | 25 | 13.86 | [4] |

| Benzyl Alcohol | 25 | 7.29 | [4] |

| Propylene Glycol | 25 | 2.57 | [4] |

| Chloroform | 25 | 1.82 | [4] |

| Methanol | 25 | 1.21 | [4] |

| DMSO | Not Specified | ~20 mg/mL | [11] |

| Dimethylformamide (DMF) | Not Specified | ~13 mg/mL | [11] |

| Ethanol | Not Specified | Slightly soluble | [8][9] |

| Acetone | Not Specified | Slightly soluble | [9] |

| Ether | 25 | 0.003 | [4] |

| Benzene | 25 | 0.002 | [4] |

Table 3: Solubility of Trimethoprim in Organic Solvents.

Expected Solubility Profile of this compound

The introduction of an N-oxide functional group increases the polarity of a molecule.[1][2][3] This is due to the presence of a formal positive charge on the nitrogen atom and a negative charge on the oxygen atom, creating a significant dipole moment. This increased polarity enhances the molecule's ability to interact with polar solvents like water through hydrogen bonding.

Consequently, it is anticipated that This compound will exhibit higher aqueous solubility compared to its parent drug, Trimethoprim . The extent of this increase will depend on the specific position of the N-oxide group and the overall molecular structure. The solubility in polar organic solvents may also be affected, though the trend is less predictable without experimental data. In non-polar organic solvents, the solubility of the more polar N-oxide is expected to be lower than that of Trimethoprim.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, a well-defined experimental protocol is essential. The shake-flask method is the gold standard for determining thermodynamic solubility.[12][13][14][15]

Shake-Flask Method for Thermodynamic Solubility

This method involves equilibrating an excess amount of the solid compound in the solvent of interest until a saturated solution is formed.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate (B84403) buffer pH 7.4, methanol, ethanol, DMSO)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS) or a validated spectrophotometric method.[1][8][16][17]

Procedure:

-

Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker and agitate at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered saturated solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC-UV/MS).

-

Calculate the solubility in the original solvent, taking into account the dilution factor.

Analytical Method for Quantification

A robust and validated analytical method is crucial for the accurate quantification of this compound in the saturated solutions. A reversed-phase HPLC method coupled with UV or mass spectrometry detection is recommended.

Example HPLC-UV Method Parameters (starting point for method development):

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate or acetate (B1210297) buffer) with a gradient or isocratic elution.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: To be determined by UV scan of this compound (likely in the range of 270-290 nm, similar to Trimethoprim).

-

Column Temperature: 25-30 °C

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Factors Influencing the Solubility of this compound

Caption: Key factors influencing the solubility of this compound.

Conclusion

While direct experimental data on the solubility of this compound is currently limited, this technical guide provides a robust framework for understanding and determining its solubility profile. Based on the physicochemical principles of N-oxidation, it is predicted that this compound will exhibit enhanced aqueous solubility compared to the parent drug, Trimethoprim. The provided experimental protocols, particularly the shake-flask method coupled with a validated HPLC-UV/MS analytical technique, offer a reliable approach for researchers to generate the much-needed quantitative solubility data. This information is indispensable for the further development and understanding of the pharmacokinetic properties of Trimethoprim and its metabolites.

References

- 1. benchchem.com [benchchem.com]

- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 1 - Acanthus Research [acanthusresearch.com]

- 6. Trimethoprim 1-N-Oxide | CAS 27653-68-5 | LGC Standards [lgcstandards.com]

- 7. academics.su.edu.krd [academics.su.edu.krd]

- 8. scispace.com [scispace.com]

- 9. Trimethoprim | 738-70-5 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. enamine.net [enamine.net]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 16. Determination of trimethoprim by various analytical techniques- A- review | Semantic Scholar [semanticscholar.org]

- 17. A Spectrophotometric Method for the Quantitative Estimation of Trimethoprim via Oxidation and Decolonization of the Indigo Carmine | African Journal of Advanced Pure and Applied Sciences [aaasjournals.com]

degradation products and pathways of Trimethoprim N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim (B1683648) (TMP), a synthetic dihydrofolate reductase inhibitor, is a widely used bacteriostatic antibiotic. Its extensive use has led to its detection in various environmental compartments, raising concerns about the potential impact of its degradation products. One of the key transformation products of Trimethoprim is Trimethoprim N-oxide, formed through oxidative processes. This technical guide provides a comprehensive overview of the current understanding of the degradation products and pathways of this compound, drawing upon available literature on Trimethoprim degradation to infer potential routes.

This compound (CAS: 27653-67-4) is recognized as an oxidized degradation product of Trimethoprim, resulting from oxidative stress. It is also a known human urinary metabolite, primarily formed by the hepatic enzyme CYP1A2. The N-oxidation can occur on the pyrimidine (B1678525) ring, leading to isomers such as Trimethoprim 1-N-oxide and Trimethoprim 3-N-oxide. Understanding the fate of this metabolite is crucial for a complete environmental risk assessment and for drug stability studies.

Formation of this compound

The formation of this compound is a primary consequence of the oxidation of the parent Trimethoprim molecule. This transformation has been observed in both biological systems and through advanced oxidation processes (AOPs) used in wastewater treatment.

Biological Formation: In humans, Trimethoprim is metabolized in the liver, where cytochrome P450 enzymes, particularly CYP1A2, catalyze the N-oxidation of the pyrimidine ring to form this compound, which is then excreted in the urine[1].

Chemical Formation via Advanced Oxidation Processes (AOPs): Various AOPs have been shown to degrade Trimethoprim, with N-oxidation being a potential transformation pathway.

-

Ozonation: The reaction of Trimethoprim with ozone can lead to the formation of N-oxide derivatives[2]. The pyrimidine ring is a major reaction site for ozone attack[2].

-

Fenton and Photo-Fenton Oxidation: These processes, which generate highly reactive hydroxyl radicals, can oxidize Trimethoprim, potentially leading to the formation of N-oxides among other degradation products[3][4][5].

-

Photocatalysis (e.g., UV/TiO₂): Photocatalytic degradation of Trimethoprim can also result in oxidized products, including hydroxylated and N-oxidized derivatives[6].

-

UV/Persulfate Oxidation: This process involves the generation of sulfate (B86663) radicals, which can oxidize Trimethoprim, with transformation pathways including hydroxylation, oxidation, and demethylation, where N-oxidation is a plausible step[7].

Inferred Degradation Pathways of this compound

Direct studies on the degradation of this compound are scarce. However, based on the known degradation pathways of the parent compound, Trimethoprim, and the chemical nature of N-oxides, several degradation pathways for this compound can be inferred. N-oxides of some pharmaceuticals have been noted to be recalcitrant to further ozonation[2]. The primary routes of degradation are expected to involve further oxidation or cleavage of the molecule.

Proposed Degradation Pathways:

-

Hydroxylation: The aromatic rings of the this compound molecule are susceptible to further attack by hydroxyl radicals, leading to the formation of hydroxylated derivatives.

-

Demethylation: The methoxy (B1213986) groups on the trimethoxybenzyl ring can be cleaved, resulting in demethylated products.

-

Cleavage of the Methylene Bridge: The bond connecting the pyrimidine and trimethoxybenzyl rings can be broken, leading to the formation of smaller, separate aromatic compounds.

-

Ring Opening: Under aggressive oxidative conditions, the pyrimidine or benzene (B151609) rings may undergo cleavage.

-

Reduction: In anoxic or reducing environments, it is conceivable that the N-oxide could be reduced back to the parent Trimethoprim.

Quantitative Data on Trimethoprim Degradation

The following tables summarize quantitative data from studies on the degradation of Trimethoprim, which can lead to the formation of this compound.

Table 1: Kinetic Data for Trimethoprim Degradation by Various AOPs

| AOP System | Initial TMP Concentration | Oxidant/Catalyst Concentration | pH | Apparent Rate Constant (k) | Reference |

| UV/TiO₂ | 10 mg/L | 1 g/L TiO₂ | 5.8 | 0.0379 min⁻¹ | [6] |

| UV/H₂O₂ | 10 mg/L | 10 mM H₂O₂ | 5.8 | 0.1937 min⁻¹ | [6] |

| UV/TiO₂/H₂O₂ | 10 mg/L | 1 g/L TiO₂, 10 mM H₂O₂ | 5.8 | 0.209 min⁻¹ | [6] |

| Photo-Fenton | 0.0689 mmol/L | 0.06 mmol/L FeSO₄, 3.0 mmol/L H₂O₂ | 4 | 99.95% degradation in 6 min | [8][9] |

| Ozonation | 10 mg/L | Excess O₃ | 6 | >99% degradation in 30 s | [10][11] |

| UV/Free Chlorine | Not specified | Not specified | 7.2 | Fastest initial chlorination rate | [12] |

Table 2: Identified Degradation Products of Trimethoprim

| Degradation Process | Identified Products (m/z) | Proposed Structure/Modification | Reference |

| UV/TiO₂/H₂O₂ | 307 | C₁₄H₁₉N₄O₄ | [6] |

| UV/TiO₂/H₂O₂ | 139 | C₅H₇ON₄ | [6] |

| UV/TiO₂/H₂O₂ | 155 | C₅H₆O₂N₄ | [6] |

| Ozonation | Multiple products | Hydroxylation, demethylation, carbonylation, cleavage | [10][11] |

| Photolysis/Photocatalysis | DP1, DP2, and others | Not specified | [13] |

Experimental Protocols

Detailed methodologies for key experiments on Trimethoprim degradation are provided below.

Photo-Fenton Oxidation of Trimethoprim

-

Materials: Trimethoprim, ferrous sulfate heptahydrate (FeSO₄·7H₂O), hydrogen peroxide (H₂O₂), sulfuric acid (H₂SO₄), and sodium hydroxide (B78521) (NaOH).

-

Reactor Setup: A photochemical reactor equipped with a UV lamp (e.g., UVA, 12 mW/cm²).

-

Procedure:

-

Prepare a stock solution of Trimethoprim (e.g., 0.0689 mmol/L) in ultrapure water.

-

Adjust the pH of the solution to the desired value (e.g., 4.0) using H₂SO₄ or NaOH.

-

Add FeSO₄ to the desired concentration (e.g., 0.06 mmol/L).

-

Initiate the reaction by adding H₂O₂ (e.g., 3.0 mmol/L) and turning on the UV lamp.

-

Withdraw samples at specific time intervals.

-

Quench the reaction immediately (e.g., with methanol (B129727) or sodium sulfite).

-

Analyze the samples for Trimethoprim concentration using High-Performance Liquid Chromatography (HPLC).

-

-

Analytical Method (HPLC):

-

Column: C18 column.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (with formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a specific wavelength (e.g., 271 nm).

-

Ozonation of Trimethoprim

-

Materials: Trimethoprim, ozone (O₃) gas, indigo (B80030) disulfonate (for ozone concentration measurement).

-

Reactor Setup: A semi-batch reactor with a gas diffuser for bubbling ozone gas.

-

Procedure:

-

Prepare a solution of Trimethoprim (e.g., 10 mg/L) in a buffered solution (e.g., phosphate (B84403) buffer, pH 6).

-

Maintain the desired temperature (e.g., 20 °C).

-

Bubble a continuous stream of ozone gas at a known concentration into the reactor.

-

Collect samples at different time points.

-

Immediately quench the residual ozone in the samples (e.g., with sodium thiosulfate).

-

Analyze the samples for Trimethoprim and its degradation products using LC-MS/MS.

-

-

Analytical Method (LC-MS/MS):

-

Employ a suitable column (e.g., C18) and a gradient elution program with mobile phases such as water and acetonitrile containing formic acid.

-

Use a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode for detection and identification of products.

-

Photocatalytic Degradation of Trimethoprim using UV/TiO₂

-

Materials: Trimethoprim, Titanium Dioxide (TiO₂, e.g., P25), ultrapure water.

-

Reactor Setup: A photoreactor with a UV lamp and a suspension of TiO₂.

-

Procedure:

-

Prepare a suspension of TiO₂ (e.g., 1 g/L) in a Trimethoprim solution (e.g., 10 mg/L).

-

Stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.

-

Irradiate the suspension with a UV lamp.

-

Take samples at regular intervals.

-

Filter the samples (e.g., using a 0.45 μm syringe filter) to remove TiO₂ particles.

-

Analyze the filtrate for Trimethoprim concentration using HPLC.

-

Reference:[6]

Visualizations

The following diagrams illustrate the formation of this compound and its inferred degradation pathways.

Caption: Formation of this compound from Trimethoprim via oxidation.

Caption: Inferred degradation pathways of this compound.

Conclusion and Knowledge Gaps

This compound is a significant transformation product of the antibiotic Trimethoprim, formed both in vivo and during advanced wastewater treatment processes. While its formation is acknowledged, there is a notable lack of research specifically detailing its subsequent environmental fate and degradation pathways. The degradation routes presented in this guide are largely inferred from the extensive studies on the parent compound.

Key knowledge gaps that require further investigation include:

-

Experimental determination of the degradation kinetics of this compound under various conditions (e.g., photolysis, hydrolysis, and different AOPs).

-

Identification and quantification of the degradation products of this compound.

-

Assessment of the ecotoxicity of this compound and its degradation products.

-

Investigation into the potential for this compound to revert to Trimethoprim in different environmental matrices.

Addressing these research gaps will provide a more complete understanding of the environmental risks associated with Trimethoprim and its metabolites, and will aid in the development of more effective water treatment strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. "Degradation of trimethoprim (antibiotic) using uv-activated persulfate" by Hanna Shaira Y. Santillan [animorepository.dlsu.edu.ph]

- 8. researchgate.net [researchgate.net]

- 9. Study of the Degradation of Trimethoprim Using Photo-Fenton Oxidation Technology [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

Trimethoprim N-oxide: An In-depth Technical Guide on a Potential Drug Impurity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim (TMP), a synthetic antibacterial agent, is a cornerstone in the treatment of various bacterial infections, often in combination with sulfamethoxazole. As with any pharmaceutical compound, the purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. Impurities can arise from the manufacturing process, degradation of the drug substance over time, or as metabolites formed in the body. One such potential impurity is Trimethoprim N-oxide.

This technical guide provides a comprehensive overview of this compound as a potential drug impurity. It covers its formation, characterization, and potential toxicological implications. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the quality control, safety assessment, and regulatory aspects of Trimethoprim.

Formation of this compound

This compound can be formed through two primary routes: as a metabolic byproduct of Trimethoprim in vivo and as a degradation product under certain stress conditions.

Metabolic Pathway

In humans, Trimethoprim is metabolized in the liver, with approximately 10-20% of the administered dose being transformed into various metabolites. The principal metabolites include the 1- and 3-oxides and the 3'- and 4'-hydroxy derivatives.[1] The N-oxidation of the pyrimidine (B1678525) ring is a recognized metabolic pathway for Trimethoprim.[2] This biotransformation is primarily carried out by cytochrome P450 enzymes.

Figure 1: Metabolic pathway of Trimethoprim to this compound.

Degradation Pathway

Trimethoprim can degrade under forced conditions, leading to the formation of various degradation products, including this compound. Oxidative stress is a key factor in the formation of N-oxides. Studies on the forced degradation of Trimethoprim have shown that it is susceptible to oxidation.[3]

Synthesis and Characterization

The synthesis and isolation of this compound are essential for its use as a reference standard in analytical methods and for conducting toxicological studies.

Synthesis

Proposed Experimental Protocol for Synthesis:

-

Dissolution: Dissolve Trimethoprim in a suitable organic solvent (e.g., dichloromethane (B109758) or chloroform).

-

Oxidation: Add an oxidizing agent, such as m-CPBA (1.1 to 1.5 equivalents), portion-wise to the solution at 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching: Upon completion, quench the reaction by adding a reducing agent (e.g., aqueous sodium thiosulfate (B1220275) solution).

-

Extraction: Separate the organic layer, wash with a saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Isolation and Purification

For the isolation of this compound from a reaction mixture or a degraded sample, preparative high-performance liquid chromatography (preparative HPLC) is a suitable technique.

Experimental Protocol for Preparative HPLC Isolation:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 21.2 mm, 10 µm).

-

Mobile Phase: A gradient of water (containing 0.1% formic acid) and acetonitrile (B52724).

-

Flow Rate: Appropriate for the column dimensions (e.g., 20 mL/min).

-

Detection: UV detection at a suitable wavelength (e.g., 280 nm).

-

Procedure:

-

Dissolve the crude sample in a minimal amount of the initial mobile phase.

-

Inject the sample onto the preparative HPLC system.

-

Collect fractions corresponding to the this compound peak.

-

Combine the fractions and remove the solvent under reduced pressure to yield the purified compound.

-

Characterization

The structural elucidation of this compound is performed using various spectroscopic techniques.

Table 1: Spectroscopic Data for Trimethoprim (for comparison)

| Technique | Data |

| ¹H NMR | Spectral data for Trimethoprim is publicly available and can be used for comparison. |

| ¹³C NMR | Spectral data for Trimethoprim is publicly available and can be used for comparison. |

| Mass Spec. | C₁₄H₁₈N₄O₃, Molecular Weight: 290.32 g/mol . |

Expected Characterization Data for this compound:

-

¹H NMR and ¹³C NMR: The introduction of the N-oxide group is expected to cause a downfield shift of the protons and carbons in the pyrimidine ring compared to Trimethoprim.

-

High-Resolution Mass Spectrometry (HRMS): The expected molecular formula for this compound is C₁₄H₁₈N₄O₄, with a molecular weight of 306.32 g/mol . HRMS would confirm this elemental composition.

Analytical Methods for Detection